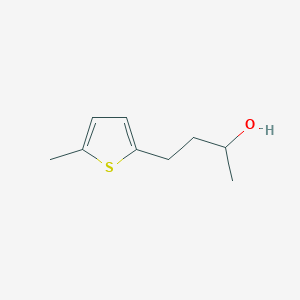
4-(5-Methylthiophen-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylthiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C9H14OS It features a thiophene ring substituted with a methyl group at the 5-position and a butan-2-ol chain at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)butan-2-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: Halogenation or nitration reactions at the thiophene ring using reagents like NBS (N-bromosuccinimide) or HNO3 (nitric acid).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C to room temperature.
Substitution: NBS in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: 4-(5-Methylthiophen-2-yl)butan-2-one
Reduction: 4-(5-Methylthiophen-2-yl)butane
Substitution: 4-(5-Bromothiophen-2-yl)butan-2-ol
Scientific Research Applications
4-(5-Methylthiophen-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. The butan-2-ol chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methylthiophen-2-yl)butan-2-one: Similar structure but with a ketone group instead of an alcohol.
4-(5-Bromothiophen-2-yl)butan-2-ol: Similar structure but with a bromine substituent on the thiophene ring.
4-(5-Nitrothiophen-2-yl)butan-2-ol: Similar structure but with a nitro group on the thiophene ring.
Uniqueness
4-(5-Methylthiophen-2-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a thiophene ring and a butan-2-ol chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
77626-59-6 |
|---|---|
Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H14OS/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6-7,10H,3,5H2,1-2H3 |
InChI Key |
XRZTYSVITIMMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)

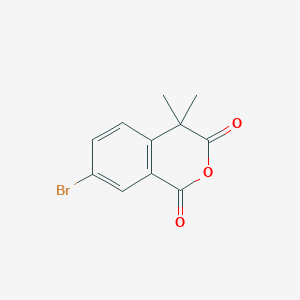
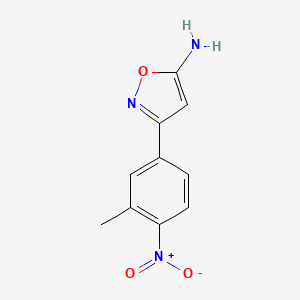
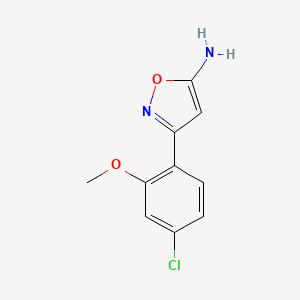


![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)

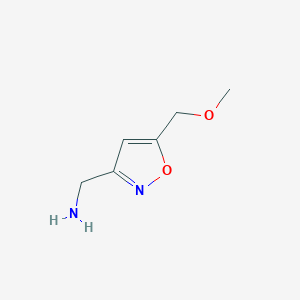
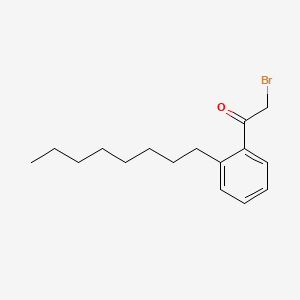
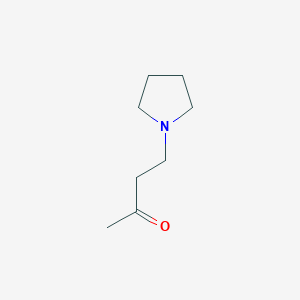

![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
